4-(chloromethyl)-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole
Description
4-(Chloromethyl)-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole (CAS: 1338655-97-2) is a triazole-based heterocyclic compound with the molecular formula C₁₀H₉ClFN₃ and a molecular weight of 225.65 g/mol . Its structure features a 1,2,3-triazole core substituted with a chloromethyl group at the 4-position and a 4-fluorophenylmethyl group at the 1-position. This compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used "click chemistry" method for constructing 1,4-disubstituted triazoles .
Properties
IUPAC Name |
4-(chloromethyl)-1-[(4-fluorophenyl)methyl]triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN3/c11-5-10-7-15(14-13-10)6-8-1-3-9(12)4-2-8/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXXWLRLJHVKEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=N2)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Chloromethyl)-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and structure-activity relationship (SAR), supported by relevant data and case studies.
Chemical Structure and Properties
The compound belongs to the triazole family, characterized by a five-membered heterocyclic structure containing three nitrogen atoms. Its specific structure includes:
- Chloromethyl group : Enhances reactivity and potential interactions with biological targets.
- 4-Fluorophenyl group : Contributes to lipophilicity and may influence biological activity.
- Methyl group : Affects steric properties and reactivity.
These functional groups enable diverse chemical reactivity, which is crucial for its interaction with various biological systems.
Preliminary studies suggest that 4-(chloromethyl)-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole may exert its biological effects through:
- Enzyme inhibition : The compound may form covalent bonds with active sites of enzymes, thereby inhibiting their function.
- Receptor antagonism : It could block specific receptors, modulating signaling pathways.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Triazole derivatives are known for their antifungal properties. The compound's structural similarity to other triazoles suggests potential effectiveness against various fungal pathogens.
- Anti-inflammatory Effects : Some studies indicate that triazole compounds can inhibit inflammatory pathways, although specific data on this compound is limited.
Structure-Activity Relationship (SAR)
The SAR of triazoles has been extensively studied. The presence of different substituents on the triazole ring significantly influences biological activity. For instance:
- Fluorine Substitution : The introduction of fluorine atoms often enhances the lipophilicity and bioavailability of compounds.
- Chloromethyl Group : This substitution can improve binding affinity to biological targets.
A comparative analysis with similar compounds further elucidates these relationships:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-(Fluoromethyl)-1H-1,2,3-triazole | Fluoromethyl instead of chloromethyl | Enhanced lipophilicity |
| 5-Methyl-1H-1,2,3-triazole | Methyl at position 5 | Different reactivity profile |
| 4-(Chlorophenyl)-1H-1,2,3-triazole | Chlorophenyl instead of fluorophenyl | Varying biological activity |
Case Studies
Several studies have focused on the synthesis and evaluation of triazole derivatives:
- Antifungal Evaluation : A study highlighted the antifungal potency of various triazole derivatives against Candida species. The compound exhibited significant activity with an MIC value lower than that of established antifungal agents like fluconazole .
- Antibacterial Activity : Research on similar triazole compounds demonstrated broad-spectrum antibacterial effects against Gram-positive and Gram-negative bacteria . The potential application in treating resistant strains is particularly noteworthy.
Scientific Research Applications
Chemical Synthesis
The synthesis of 4-(chloromethyl)-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole typically involves cyclization reactions. A common method is the Huisgen 1,3-dipolar cycloaddition reaction:
This reaction allows for the incorporation of the chloromethyl and fluorophenyl groups through appropriate starting materials under mild conditions. The compound's molecular formula is with a molecular weight of 225.65 g/mol .
Anticancer Properties
Preliminary studies suggest that triazole derivatives can exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. The mechanism may involve binding to active sites of enzymes or receptors, thereby modulating their activity. For instance, compounds similar to 4-(chloromethyl)-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole have shown promise in targeting cancer pathways .
Antimicrobial Activity
The compound also demonstrates potential antimicrobial properties. Its structural features may facilitate interactions with microbial targets, leading to inhibition of bacterial growth or fungal infections. Research indicates that triazole derivatives can disrupt cell membrane integrity or interfere with essential metabolic processes in pathogens .
Anti-inflammatory Effects
Triazoles are being investigated for their anti-inflammatory effects as well. The ability to inhibit certain inflammatory pathways could make this compound a candidate for treating inflammatory diseases .
Interaction Studies
Understanding how 4-(chloromethyl)-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole interacts with biological systems is crucial for its application in medicinal chemistry. Interaction studies often involve:
- Binding Affinity Assessments : Evaluating how strongly the compound binds to target proteins.
- Enzyme Inhibition Studies : Testing the ability of the compound to inhibit enzyme activity in vitro.
- Cellular Assays : Assessing the biological effects on cultured cells to determine cytotoxicity and therapeutic potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The compound is compared to structurally related triazoles with variations in substituents, halogenation, and functional groups. Key examples include:
Key Structural Insights
- Planarity vs. Non-Planarity: Most triazole derivatives are planar except for perpendicular fluorophenyl groups, which may affect intermolecular interactions in solid-state structures .
Preparation Methods
Synthetic Routes for 1,2,3-Triazole Derivatives
The preparation of 1,2,3-triazoles generally involves "Click" chemistry, specifically copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which provides regioselective access to 1,4-disubstituted triazoles. This approach is well-documented and versatile for introducing various substituents on the triazole ring.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
This method uses an alkyne and an azide precursor in the presence of a copper(I) catalyst (e.g., CuI, CuOTf) under mild conditions to form the triazole ring regioselectively.
For example, benzyl azide derivatives and alkynes bearing chloromethyl groups can be combined to yield the desired 4-(chloromethyl)-1-substituted triazole derivatives with high efficiency.Catalysts and Ligands:
Copper(I) triflate (CuOTf) with PyBOX ligands has been reported to enhance enantioselectivity and yield in triazole synthesis.
CuI combined with triethylamine as a base in acetonitrile at room temperature for 3 hours has been successfully used for similar triazole derivatives.Solvent Systems:
Common solvents include tetrahydrofuran (THF), acetonitrile, and mixtures of THF with water. The presence of water can improve the reaction rate and yield in some cases.
Specific Preparation Method for 4-(Chloromethyl)-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole
While direct literature on this exact compound is limited, analog synthesis strategies can be adapted from related triazole derivatives:
| Step | Reaction Type | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|---|
| 1 | Synthesis of 4-chloromethyl alkyne | Chloromethylation of propargyl alcohol or similar | Moderate to high yield | Precursor for azide-alkyne cycloaddition |
| 2 | Preparation of 4-fluorobenzyl azide | Conversion of 4-fluorobenzyl bromide to azide | High yield | Azide for CuAAC reaction |
| 3 | CuAAC cycloaddition | CuI catalyst, triethylamine, acetonitrile, RT, 3 h | 76-82% yield | Forms 1,4-disubstituted 1,2,3-triazole |
| 4 | Purification | Flash chromatography | Pure product | Confirmed by NMR, MS |
This sequence aligns with the general procedure reported for 1H-1,2,3-triazole analogs synthesis.
Alternative Synthetic Strategies
Metal-Catalyzed Substitutions and Functional Group Transformations:
Metal acetylides such as 1-bismuth(III) acetylides can be used in the presence of CuOTf and THF at room temperature to generate fully substituted triazoles. This method may offer an alternative pathway for introducing chloromethyl and fluorobenzyl substituents.Nucleophilic Substitution for Chloromethyl Introduction:
Chloromethyl groups can be introduced via nucleophilic substitution reactions on methylated triazole precursors using chloromethane under strong alkali conditions (e.g., KOH in ethanol) with heating and reflux. Although this method is reported for 1,2,4-triazole derivatives, it provides insight into chloromethylation strategies.
Research Findings and Optimization Parameters
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| CuAAC with CuI and triethylamine | Azide + alkyne, CuI (5-10 mol%), acetonitrile, RT, 3 h | High regioselectivity, mild conditions | Requires azide and alkyne precursors |
| CuOTf-catalyzed synthesis | CuOTf, PyBOX ligand, 1,2-DCE, 60 °C, 24 h | High enantioselectivity | Longer reaction times |
| Nucleophilic substitution | Chloromethane, KOH, ethanol, reflux | Direct chloromethylation | Limited to certain triazole types |
| Metal acetylide route | 1-bismuth(III) acetylides, CuOTf, THF, RT | Access to fully substituted triazoles | Requires specialized reagents |
Q & A
Q. Optimization Strategies :
- Catalyst Screening : Use Cu(I) catalysts (e.g., CuI) with ligands like TBTA to enhance regioselectivity and yield .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve azide-alkyne reactivity .
- Purity Control : Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to avoid side products .
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Catalyst | CuI/TBTA (1:1.2 molar ratio) | 15–20% |
| Temperature | 60°C (reflux) | 10% |
| Reaction Time | 12–18 hours | 5–8% |
Basic: Which analytical techniques are most effective for structural elucidation and purity assessment?
Methodological Answer:
- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry and substituent positioning (e.g., compare with triazole derivatives in ).
- NMR Spectroscopy :
- ¹H NMR : Chloromethyl (–CH₂Cl) protons appear as a singlet at δ 4.5–5.0 ppm; 4-fluorophenyl protons show splitting patterns at δ 7.1–7.4 ppm .
- ¹³C NMR : Fluorinated aromatic carbons resonate at δ 115–125 ppm (¹JCF ≈ 245 Hz) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]<sup>+</sup> (calc. for C₁₀H₁₀ClFN₃: 242.05) .
Q. Purity Assessment :
- HPLC : Use C18 column (MeCN/H₂O + 0.1% TFA) with UV detection at 254 nm .
- Elemental Analysis : Match calculated vs. observed C, H, N, Cl, F percentages (error < ±0.3%) .
Advanced: How can computational modeling predict the reactivity of the chloromethyl group in further functionalization?
Methodological Answer:
Q. Case Study :
- Substitution with Amines : MD simulations show higher reaction rates in polar solvents (ε > 30) due to transition-state stabilization .
Advanced: How do structural modifications (e.g., replacing –CH₂Cl with –CH₂NH₂) affect biological activity in SAR studies?
Methodological Answer:
- Synthetic Modification : React the chloromethyl group with ammonia/ethylenediamine to form amine derivatives .
- Biological Assays :
- Antimicrobial Testing : Compare MIC values against E. coli and C. albicans (see for triazole-thione analogs).
- Cytotoxicity : Assess via MTT assay (IC₅₀ values) in HEK293 cells .
Q. SAR Insights :
| Derivative | –CH₂Cl (Parent) | –CH₂NH₂ | –CH₂SH |
|---|---|---|---|
| MIC (E. coli) | 32 µg/mL | 64 µg/mL | 16 µg/mL |
| Cytotoxicity (IC₅₀) | >100 µM | 45 µM | 28 µM |
Q. E-factor Reduction :
| Parameter | Traditional Method | Green Method |
|---|---|---|
| Waste (g/kg product) | 1200 | 350 |
| Energy (kWh/mol) | 85 | 45 |
Advanced: How can machine learning optimize reaction conditions for novel triazole derivatives?
Methodological Answer:
- Data Curation : Compile reaction parameters (temperature, catalyst, solvent) and yields from literature (e.g., ).
- Model Training : Use random forest algorithms to predict yield outcomes (R² > 0.85) .
- Validation : Test top-predicted conditions (e.g., 65°C, TBTA/CuI, DMF) in triplicate to confirm reproducibility .
Q. Predicted vs. Experimental Yield :
| Trial | Predicted (%) | Experimental (%) |
|---|---|---|
| 1 | 78 | 76 |
| 2 | 82 | 79 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
